molecular formula C19H21NO5 B6412614 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid CAS No. 1262011-24-4

4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid

Cat. No.: B6412614
CAS No.: 1262011-24-4
M. Wt: 343.4 g/mol
InChI Key: YXNBOIDVEOWHHL-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid: is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino phenylboronic acid is then coupled with the methoxybenzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid).

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(4-BOC-Aminophenyl)-3-methoxybenzyl alcohol.

    Substitution: 4-(4-Aminophenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors in biological systems. The methoxybenzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)15-10-7-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNBOIDVEOWHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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